molecular formula C23H24N6O5 B12932935 2'-((Acetyloxy)methyl)-6'-hydroxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-dione CAS No. 188299-94-7

2'-((Acetyloxy)methyl)-6'-hydroxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-dione

Cat. No.: B12932935
CAS No.: 188299-94-7
M. Wt: 464.5 g/mol
InChI Key: XNBLMAJVSACXOD-UHFFFAOYSA-N
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Description

2’-((Acetyloxy)methyl)-6’-hydroxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-dione is a complex organic compound with significant potential in various scientific fields. This compound features a benzimidazole core, which is known for its diverse biological activities, and a piperazine moiety, which is commonly found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-((Acetyloxy)methyl)-6’-hydroxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2’-((Acetyloxy)methyl)-6’-hydroxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-dione has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-((Acetyloxy)methyl)-6’-hydroxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including the inhibition of cell proliferation and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-((Acetyloxy)methyl)-6’-hydroxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

188299-94-7

Molecular Formula

C23H24N6O5

Molecular Weight

464.5 g/mol

IUPAC Name

[4-hydroxy-1-methyl-5-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-6,7-dioxobenzimidazol-2-yl]methyl acetate

InChI

InChI=1S/C23H24N6O5/c1-12(30)34-11-16-26-18-19(28(16)3)22(33)21(32)17(20(18)31)23-24-14-5-4-13(10-15(14)25-23)29-8-6-27(2)7-9-29/h4-5,10,31H,6-9,11H2,1-3H3,(H,24,25)

InChI Key

XNBLMAJVSACXOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC2=C(N1C)C(=O)C(=O)C(=C2O)C3=NC4=C(N3)C=C(C=C4)N5CCN(CC5)C

Origin of Product

United States

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